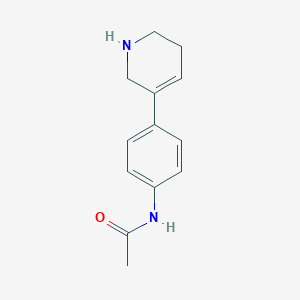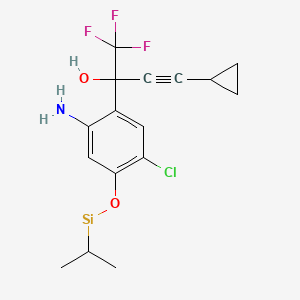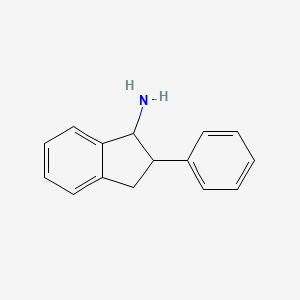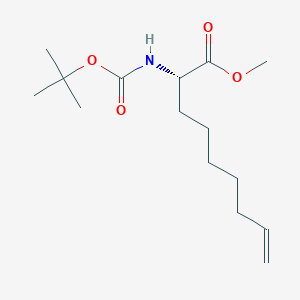![molecular formula C8H5BrO3 B12849797 6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)
6-Bromo-4H-benzo[d][1,3]dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4H-benzo[d][1,3]dioxin-4-one is a chemical compound that belongs to the benzo[d][1,3]dioxin family. This compound is characterized by a bromine atom attached to the benzene ring, which is fused with a dioxin ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and results in the formation of the desired benzo[d][1,3]dioxin-4-one derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using appropriate catalysts, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Amidation: The compound can react with primary amines to form salicylamides.
Common Reagents and Conditions
Copper(I) iodide (CuI): Used as a catalyst in the synthesis of benzo[d][1,3]dioxin-4-one derivatives.
Sodium bicarbonate (NaHCO3): Acts as a base in the reaction.
Acetonitrile: Solvent used in the reaction.
Major Products Formed
Salicylamides: Formed through amidation reactions with primary amines.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the synthesis of insecticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxin ring structure play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- (6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine
Uniqueness
6-Bromo-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific bromine substitution and the dioxin ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H5BrO3 |
|---|---|
Molekulargewicht |
229.03 g/mol |
IUPAC-Name |
6-bromo-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5BrO3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-3H,4H2 |
InChI-Schlüssel |
YAGPTBSHAACSQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(C=C(C=C2)Br)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)






![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)



